(S,R,S)-AHPC-C6-PEG3-C4-Cl is a pre-formed, high-purity E3 ligase ligand-linker conjugate used for the synthesis of custom Proteolysis-Targeting Chimeras (PROTACs).[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGhygmACnhT0b98vSJcNxWQ5Fz5pTTy6dA01IrDehKwIj8Huw5IBZPzUCK93a943cil7VrRQWYeQ5QthoXl8lQLhYxc4jK3pCS7nqDlq391K24UZpL-rEgdYCpWj4W09GQeCwPHATeWPiWy0FmL0GoK7rx14QuoNxeNi22kalFm9MkO5_qgm1-4NVUIENZrVT7Ixahi4DvV9qR9G1gbMrM7jfbtxhjANCgbY-66BQoyfess9XYiVOqx-jy_7w%3D%3D)] It incorporates the high-affinity (S,R,S)-AHPC ligand (also known as VH032) for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHHE3ta0TnLqXCNGM1dilHsi0RSxn3QalcNYbu8S6hBB6LcsZ0izJxxcN02XbOGOrvHgHJMUnpscyVFGNMSvCY3m0u3gXQw58HYHi_pqD-FmdYauJ7dhwDg)] This ligand is connected to a 20-atom linker composed of a hybrid polyethylene glycol (PEG) and alkyl chain structure, which terminates in a reactive chloroalkane handle for covalent attachment to a target protein ligand ("warhead").[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEONkfKfKudwP7rd5wZkFql9n3ueUzBipLxfOARxZvvKrguJQoAEdOgNjHGuUj1kvAO9JXmCoAuOxVqHmAqDsALt58fINlz46J5ikAYNe6zfNg1h0878xm13UFg3t95C52l6khWF19zgwmu-ucC)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEf7Ed_L6CsnXNbNAsdAF053aWulY36JHXZomR4a7MX4Ft3ijtFs-YT7YPmKmPblOTTDTqKoJDP2sLFqBtPcBPdTLHt5MFBvPviGbEvHyH_eb2aK1Se569G278Z7Lo7lqadOUm8zfkIaDF4jxcvAAZfpVLudodfdPnVvyBZPjO-Z57T)] This building block is designed to streamline PROTAC development by providing a validated, stereochemically pure VHL-recruiting component, allowing researchers to focus on warhead conjugation and optimization.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEwx_ySCdTT2yudMWQtl-NMcArpSSLHOL8QYF9tK-ywoh6ruzGUUcDODTiMSV3yQNpIrKDJnhuq32epf_hTTfTRQOz0SzFQ61IPkTmwrzfYPA9fOvf5qMQT4c-6vkigMVIdgYIOa6MvOXFGmPCsyFBCR0ohwZpvwvcvwdC3BoPKSO0d6OV-bQCWjk-mJQ5wQ-75VvMdC2K2gmw%3D)]
In PROTAC design, substituting linker components is not a trivial modification and often leads to complete failure. The linker's length, rigidity, and composition are critical determinants of the stability and geometry of the productive ternary complex (Target-PROTAC-E3 Ligase), and even slight alterations can abolish degradation activity.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHXZtV8FEKFnfQBNdFm07PgfIvrvWJAjZL4Kd8vgcW1IH5V6sqDJy_oQrbHQpp9z5buVVoY8rsyx-MSZPqb2XJaN04NmmvVSJKChQeUQ1SsUV2PUSMEf7Z0Y_J-LjbGbCfoj9sRxP86M26KiptPJOlqWjcF)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFASCsNdDOfpANCp0AbETK0lFSAz1X1q3R0v4XxYaKsD7XOYevvYk1lig3qfHNBnCpyl6GYV9IPyXUX11oA0YDNmkDJgCFKL8RtjyVty6TaYxXrx39s5QaovegXmj-bD7Yu7zKV0ipI5IYou0HC6Ll5cFOw5fHy0p3KOAw%3D)] Furthermore, the terminal reactive handle dictates the entire downstream conjugation strategy. Replacing this chloroalkane (-Cl) handle with a more common amine (-NH2) or carboxylic acid (-COOH) requires a completely different coupling chemistry (e.g., amide bond formation vs. nucleophilic substitution) and is incompatible with warheads designed for alkylation.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFdR_A1GZzFZgJElYmeleIHtFl9MSsj2GCkTyzBdRtGLpb6mt2L6u6qOECbYASysz5PiOSCMvWgURRlWGjtGTK1D62gDN4cN7TejQlkOdcPIJTETU1Afdf4VO4RyMK7uOoE)] Therefore, selecting a building block with the precise linker composition and the correct reactive handle for the intended synthetic route is essential for project success.
The terminal chloroalkane handle is specifically designed for direct conjugation to warheads with accessible nucleophiles, such as the HaloTag7 protein, creating a class of degraders known as HaloPROTACs. This compound has been explicitly shown to be capable of inducing the degradation of a GFP-HaloTag7 fusion protein in cell-based assays.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEONkfKfKudwP7rd5wZkFql9n3ueUzBipLxfOARxZvvKrguJQoAEdOgNjHGuUj1kvAO9JXmCoAuOxVqHmAqDsALt58fINlz46J5ikAYNe6zfNg1h0878xm13UFg3t95C52l6khWF19zgwmu-ucC)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEf7Ed_L6CsnXNbNAsdAF053aWulY36JHXZomR4a7MX4Ft3ijtFs-YT7YPmKmPblOTTDTqKoJDP2sLFqBtPcBPdTLHt5MFBvPviGbEvHyH_eb2aK1Se569G278Z7Lo7lqadOUm8zfkIaDF4jxcvAAZfpVLudodfdPnVvyBZPjO-Z57T)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFlRQXVLLoQMBB-iYAsCOQCjYTrX51uxB_88Hr9UKJ5kUXnT6bqhlUdJQeMPCEdkKIMksA6hWaIy85n8iMpq6ysMKrGfmSSCaoNvibtpOhwMQsHnIC6WE-Z-ooaGWg7OSYW4acOhtr872ZtjWXpacUkVJUjpFThO4QaUgHrD0_jI8MDQw%3D%3D)] This provides a validated pathway for creating tool compounds to confirm VHL-mediated degradation pathways or for conjugating to target ligands bearing functionalities like phenols or thiols, which may be incompatible with standard amide coupling conditions used for amine- or carboxyl-terminated linkers.
| Evidence Dimension | Reactive Handle Functionality |
| Target Compound Data | Chloroalkane (-Cl) handle for direct nucleophilic substitution (e.g., by HaloTag). |
| Comparator Or Baseline | Amine (-NH2) or Carboxylic Acid (-COOH) handles requiring EDC/HATU-type amide coupling. |
| Quantified Difference | Qualitatively different reaction mechanism and substrate scope. |
| Conditions | Synthesis of PROTACs, specifically HaloPROTACs or conjugation to nucleophilic warheads. |
This handle enables specific, alternative conjugation strategies that are often required for certain warheads or for creating widely used HaloPROTAC tool compounds.
PROTAC linkers are not passive spacers; their composition directly impacts physicochemical properties and degradation efficacy.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFiuZNQ4ZFruPd61_u_xMzq4TvBkCbhE7LYP1aNT5__s_78QRgu1Nc48sohBVgVzg9NyQKi1dOO8mJmS_6fXzT1tE4kMkqQINUf1Xvn2KiKcBoB0c4TybZfPMEEuqB60IKmpQmNwiK-SVax8kyPK44qBxxP7CMofCSDiG1PqnMQVgqhQrnKhfq9jVbHADf0QuAjpp2HcA%3D%3D)] Pure PEG linkers enhance solubility but can increase flexibility, which may be entropically unfavorable for ternary complex formation.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFASCsNdDOfpANCp0AbETK0lFSAz1X1q3R0v4XxYaKsD7XOYevvYk1lig3qfHNBnCpyl6GYV9IPyXUX11oA0YDNmkDJgCFKL8RtjyVty6TaYxXrx39s5QaovegXmj-bD7Yu7zKV0ipI5IYou0HC6Ll5cFOw5fHy0p3KOAw%3D)] Conversely, pure alkyl linkers can improve cell permeability but may suffer from poor aqueous solubility. The C6-PEG3-C4 structure of this compound provides a balance: the PEG3 moiety improves solubility while the flanking alkyl chains (C6 and C4) introduce favorable hydrophobic character and conformational constraints that can help orient the ligands for a productive ternary complex.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQErY-XQG9eEXcka0xju-qvhG2FKvcQ3FOAUKRHKs6C4_BUAaWvAUXtWUEDF580CdfC423oqWNugA3YD94Ohq1RDdi3MNYJMkgGk8-TFaleRFUrZTPWf0HZ1DFaeOPbLEdcF2Ho55rk4_ftr_q4kUDpLOn2rAEcUjGxsXSYGL50HlQM-6SPLkKT-zCrnkksyV89TmV7OxyyhmJ3B_FQaK4AUmkZWPYPE29xJpSuzbjyqUmVTERfTk8H-XYxVvN7-4jqf3-El)] Studies on VHL PROTACs have shown that such linker modifications have a profound impact on passive cell permeability, a key factor for biological activity.[[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEnnrzJs89bKRPB5qXSQlcQfz7DEnYnPX5F5xnj8kwBLcOMCB5zG5GC76WVNoay7jZfz4gcR3NzCWM5EuPKMBaveudJYkVs-sdUoCuQSqMhPuiRchw3xz8BLE90IprhO9cMiMIERpXgQgpdyFg%3D)]
| Evidence Dimension | Linker Physicochemical Properties |
| Target Compound Data | Hybrid Alkyl-PEG-Alkyl linker. |
| Comparator Or Baseline | Pure PEG or pure Alkyl linkers of similar length. |
| Quantified Difference | Not directly quantified for this fragment, but literature confirms hybrid linkers are used to optimize the balance between solubility, permeability, and ternary complex stability. |
| Conditions | General PROTAC design and optimization. |
This balanced linker composition is a rational starting point for PROTAC design, mitigating risks of poor solubility or unfavorable flexibility associated with pure linker types.
This compound is the ideal starting material for synthesizing HaloPROTACs. By conjugating it to a HaloTag ligand, researchers can create powerful tool compounds to rapidly validate whether a target protein is degradable via the VHL pathway in any cell line expressing a HaloTagged version of that protein.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEONkfKfKudwP7rd5wZkFql9n3ueUzBipLxfOARxZvvKrguJQoAEdOgNjHGuUj1kvAO9JXmCoAuOxVqHmAqDsALt58fINlz46J5ikAYNe6zfNg1h0878xm13UFg3t95C52l6khWF19zgwmu-ucC)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFlRQXVLLoQMBB-iYAsCOQCjYTrX51uxB_88Hr9UKJ5kUXnT6bqhlUdJQeMPCEdkKIMksA6hWaIy85n8iMpq6ysMKrGfmSSCaoNvibtpOhwMQsHnIC6WE-Z-ooaGWg7OSYW4acOhtr872ZtjWXpacUkVJUjpFThO4QaUgHrD0_jI8MDQw%3D%3D)]
For target protein ligands that contain a nucleophilic phenol or thiol group, the chloroalkane handle allows for direct and efficient conjugation via nucleophilic substitution. This provides a crucial alternative to standard amide-coupling chemistries, which are incompatible with these functionalities, expanding the scope of warheads that can be readily converted into VHL-recruiting PROTACs.
When developing a novel degrader, systematic linker optimization is key. This compound serves as a well-characterized anchor point in a PROTAC library, representing a hybrid alkyl/PEG linker of a specific length. By comparing the final degrader's performance against analogs made with pure PEG or pure alkyl linkers, its balanced physicochemical properties can be leveraged to find the optimal linker for a given target.[[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEnnrzJs89bKRPB5qXSQlcQfz7DEnYnPX5F5xnj8kwBLcOMCB5zG5GC76WVNoay7jZfz4gcR3NzCWM5EuPKMBaveudJYkVs-sdUoCuQSqMhPuiRchw3xz8BLE90IprhO9cMiMIERpXgQgpdyFg%3D)]